![molecular formula C10H6F3NO2 B6345952 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol CAS No. 1354930-06-5](/img/structure/B6345952.png)
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol, also known as 3-TFPO, is an organic compound that has been found to possess a wide range of biological activities and applications in both scientific research and laboratory experiments. 3-TFPO is a member of the oxazole family of compounds and is composed of a trifluoromethyl group attached to a phenyl group and an oxazole ring. It is a colorless, crystalline solid that is soluble in organic solvents and is relatively stable at room temperature and pressure.
Aplicaciones Científicas De Investigación
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol has been studied extensively in scientific research due to its wide range of biological activities. It has been found to be an effective inhibitor of several enzymes, including dihydrofolate reductase, tyrosine kinase, and xanthine oxidase. It has also been found to possess anti-inflammatory, anti-fungal, and anti-tumor properties. Additionally, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Mecanismo De Acción
Target of Action
Similar compounds with an isoxazole moiety have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that isoxazole derivatives can interact with their targets and cause significant changes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
It’s worth noting that isoxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with isoxazole derivatives , the effects could potentially be quite diverse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol in laboratory experiments include its relatively low toxicity, its stability at room temperature and pressure, and its ability to inhibit a wide range of enzymes. Additionally, this compound is relatively easy to synthesize and is inexpensive to purchase. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in a given experiment.
Direcciones Futuras
Future research on 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol should focus on further elucidating its mechanism of action and exploring its potential applications in medicine and other fields. Additionally, further research should be conducted to identify novel methods of synthesizing this compound and to develop more efficient and cost-effective ways of producing the compound. Finally, further research should be conducted to investigate the potential toxicity of this compound and to identify any potential side effects associated with its use.
Métodos De Síntesis
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol can be synthesized by a variety of methods, including the reaction of trifluoromethyl benzene and ethylene oxide, the reaction of trifluoromethyl benzene and an alkali metal salt of oxazole, and the reaction of trifluoromethyl benzene and an alkali metal salt of oxazole. In each of these reactions, the trifluoromethyl group is attached to the phenyl group and the oxazole ring is formed.
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(15)16-14-8/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBUFOFGDQLFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

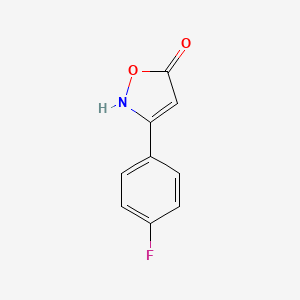
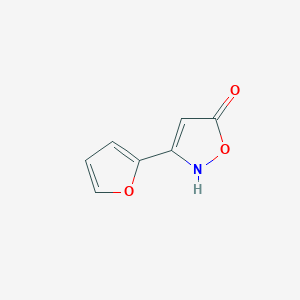

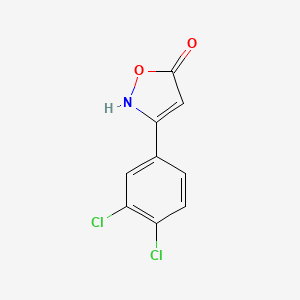
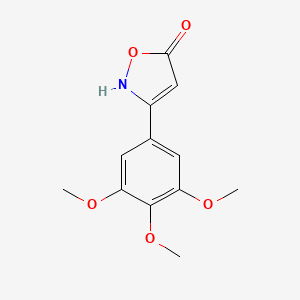
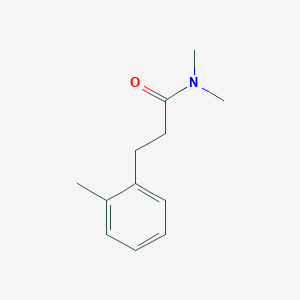

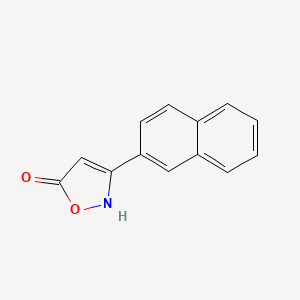
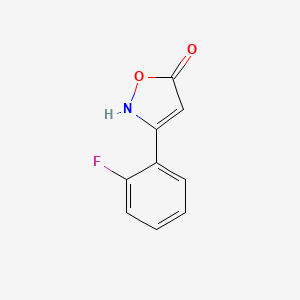
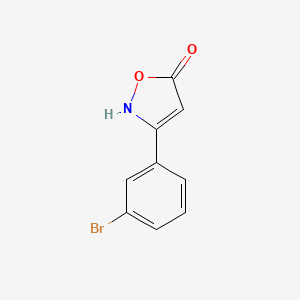
![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)


![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)